2,2,6,6-四甲基-4-哌啶基硬脂酸酯

描述

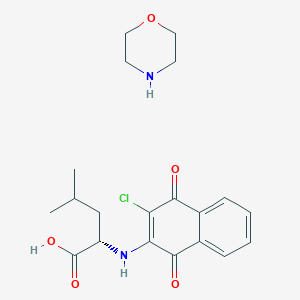

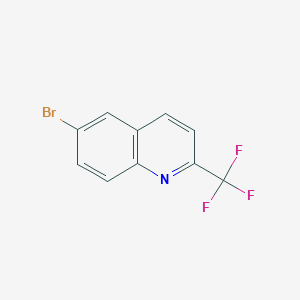

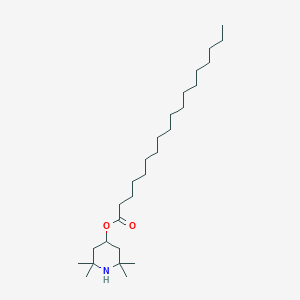

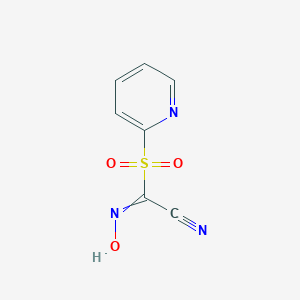

2,2,6,6-Tetramethyl-4-piperidinyl stearate is a chemical compound with the molecular formula C27H53NO2 and a molecular weight of 423.72 . It is a low molecular weight ultraviolet (UV) hindered amine light stabilizer (HALS) composed of nitroxyl radicals .

Synthesis Analysis

The synthesis of 2,2,6,6-Tetramethyl-4-piperidinol (TMP), a critical raw material of hindered amine light stabilizers, has been achieved through the continuous catalytic hydrogenation of triacetoneamine (TAA). The process involves the use of promoter-modified CuCr/Al2O3 catalysts prepared by the co-precipitation method .Molecular Structure Analysis

The InChI code for 2,2,6,6-Tetramethyl-4-piperidinyl stearate is1S/C27H53NO2/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-25(29)30-24-22-26(2,3)28-27(4,5)23-24/h24,28H,6-23H2,1-5H3 . Chemical Reactions Analysis

The compound can function as a heat control agent and can react with phenolic antioxidants incorporated into polymers .Physical And Chemical Properties Analysis

The compound has a density of 0.9±0.1 g/cm3, a boiling point of 483.1±38.0 °C at 760 mmHg, and a flash point of 246.0±26.8 °C. It has a molar refractivity of 130.5±0.4 cm3, and its surface tension is 34.7±5.0 dyne/cm .科学研究应用

Synthesis of Hindered Amine Light Stabilizers (HALS)

The structure of “2,2,6,6-Tetramethyl-4-piperidinyl stearate” is similar to that of Hindered Amine Light Stabilizers (HALS), which are used to improve the performance of plastics in strong light environments . The stearate group could potentially enhance the lipophilicity of the compound, making it more suitable for certain types of plastics.

Reductive Amination

The compound could potentially be used in the reductive amination process. For example, a related compound, “N,N′-bis(2,2,6,6-tetramethyl-4-piperidinyl)-1,6-hexanediamine (DTMPA)”, has been synthesized through a continuous-flow process involving the reductive amination of 1,6-hexanediamine .

Chemoselective Deoxidization of Graphene Oxide

A related compound, “2,2,6,6-Tetramethyl-4-piperidinol”, has been used to study the green and efficient method for chemoselective deoxidization of graphene oxide . It’s possible that “2,2,6,6-Tetramethyl-4-piperidinyl stearate” could be used in a similar way.

Synthesis of Allylated Tertiary Amines

Another related compound, “2,2,6,6-Tetramethylpiperidine”, has been used as a reactant to synthesize allylated tertiary amines . Given the structural similarities, “2,2,6,6-Tetramethyl-4-piperidinyl stearate” might also be used in this way.

Synthesis of Hydroxylamines

“2,2,6,6-Tetramethylpiperidine” has also been used in the synthesis of hydroxylamines via oxidation in the presence of oxone as an oxidant . It’s possible that “2,2,6,6-Tetramethyl-4-piperidinyl stearate” could be used in a similar reaction.

Synthesis of Sulfenamide Compounds

“2,2,6,6-Tetramethylpiperidine” can react with heterocyclic thiols in the presence of iodine as an oxidant to synthesize sulfenamide compounds . Given the structural similarities, “2,2,6,6-Tetramethyl-4-piperidinyl stearate” might also be used in this way.

安全和危害

作用机制

Target of Action

It is known to be used in the production of polymers and coatings , suggesting that its targets could be related to these materials

Mode of Action

Given its use in polymers and coatings, it may interact with these materials to enhance their properties, such as flexibility, stretchability, and processing performance . More detailed studies are required to elucidate the exact interactions and changes resulting from this compound’s action.

Biochemical Pathways

As a component of polymers and coatings, it may influence the synthesis and degradation pathways of these materials

Result of Action

Given its industrial applications, it may contribute to the physical properties of polymers and coatings, such as flexibility and durability . More research is needed to describe the specific molecular and cellular effects of this compound’s action.

Action Environment

The action of 2,2,6,6-Tetramethyl-4-piperidinyl stearate may be influenced by various environmental factors, such as temperature, humidity, and exposure to light . For instance, its effectiveness in polymers and coatings could be affected by these factors

属性

IUPAC Name |

(2,2,6,6-tetramethylpiperidin-4-yl) octadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H53NO2/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-25(29)30-24-22-26(2,3)28-27(4,5)23-24/h24,28H,6-23H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMUOXOJMXILBTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OC1CC(NC(C1)(C)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H53NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801337919 | |

| Record name | 2,2,6,6-Tetramethyl-4-piperidinyl octadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801337919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

423.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Other Solid; Pellets or Large Crystals; Pellets or Large Crystals, Other Solid | |

| Record name | Fatty acids, C12-21 and C18-unsatd., 2,2,6,6-tetramethyl-4-piperidinyl esters | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS RN |

167078-06-0, 24860-22-8 | |

| Record name | Fatty acids, C12-21 and C18-unsatd., 2,2,6,6-tetramethyl-4-piperidinyl esters | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,2,6,6-Tetramethyl-4-piperidinyl octadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801337919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(R)-1-(6-Fluorobenzo[D]thiazol-2-YL)ethanamine](/img/structure/B65592.png)

![2-[5-(2-Bromo-5-methoxyphenyl)-1,3,4-oxadiazol-2-yl]aniline](/img/structure/B65599.png)

![4-[(4-Amino-2-ethyl-5-methylphenyl)methyl]-5-ethyl-2-methylaniline](/img/structure/B65604.png)

![Cyclopentanecarboxylic acid, 2-amino-4-fluoro-, (1R,2S)-rel-[partial]-(9CI)](/img/structure/B65619.png)